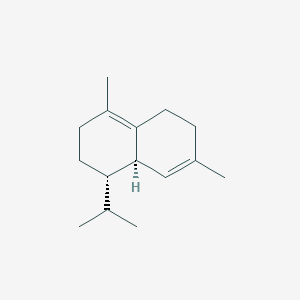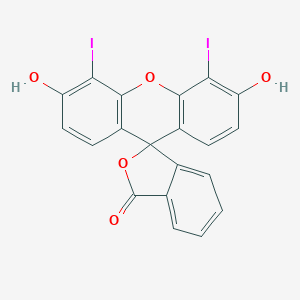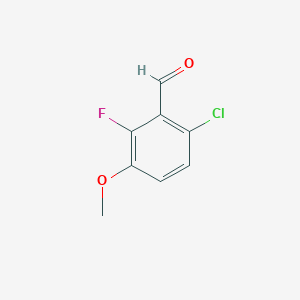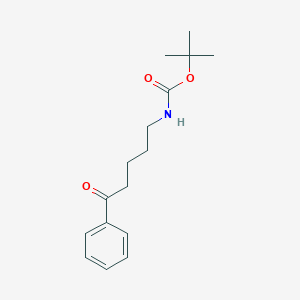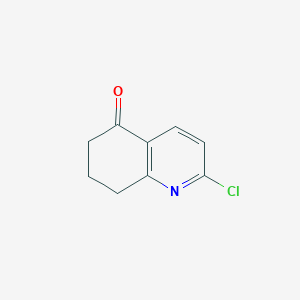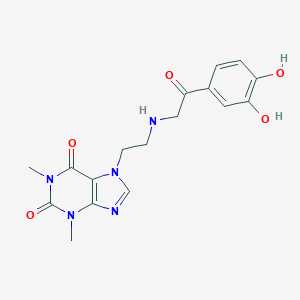
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-, is a chemical compound with the molecular formula C17H19N3O5. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for several decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used in the treatment of apnea of prematurity, a condition in which premature infants stop breathing for short periods of time.
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase (PDE). PDE is responsible for breaking down cyclic AMP (cAMP), a molecule that plays a key role in cellular signaling. By inhibiting PDE, theophylline increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which further contribute to its therapeutic effects in respiratory diseases.
Effets Biochimiques Et Physiologiques
Theophylline has several biochemical and physiological effects. It increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which reduce the inflammation in the airways and improve lung function. Theophylline has been shown to improve cognitive function and enhance memory retention. It has also been shown to improve blood flow and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Orientations Futures
There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that have improved pharmacokinetic properties. Another area of research is the identification of new therapeutic uses for theophylline, such as in the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of theophylline and its effects on cellular signaling pathways.
Méthodes De Synthèse
Theophylline can be synthesized by several methods. One of the most common methods is the condensation of theophylline-7-acetate with 3,4-dihydroxybenzylamine. Theophylline-7-acetate is first prepared by the reaction of theophylline with acetic anhydride. Theophylline can also be synthesized by the reaction of theobromine with ammonia in the presence of a catalyst.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency and severity of asthma attacks. Theophylline has also been studied for its effects on the central nervous system. It has been shown to improve cognitive function and enhance memory retention. Theophylline has also been studied for its effects on the cardiovascular system. It has been shown to improve blood flow and reduce blood pressure.
Propriétés
Numéro CAS |
16289-61-5 |
|---|---|
Nom du produit |
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)- |
Formule moléculaire |
C17H19N5O5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,18,23-24H,5-6,8H2,1-2H3 |
Clé InChI |
MJONUHGXWMUDTE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O |
Autres numéros CAS |
16289-61-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



